1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
The compound 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide features a bicyclic thienoimidazole core modified with an allyl group at the 1-position and a phenyl group at the 3-position. The 5,5-dioxide moiety indicates the presence of sulfone groups, which enhance thermal stability and polarity compared to non-oxidized sulfur analogs.
Properties
IUPAC Name |
5,5-dioxo-3-phenyl-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-8-15-12-9-20(17,18)10-13(12)16(14(15)19)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKSDXQGJVVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reactions Involving Maleimides and Allylamines
A robust strategy involves the sequential addition of allylamine, maleimide derivatives, and aldehydes to construct the spiro-pyrrolidine core, which can later be functionalized. For example, Belabbes et al. demonstrated that reacting allylamine with N-methylmaleimide (NMM) and benzaldehyde under microwave irradiation at 120°C for 8 hours yields a spirocyclic intermediate with 88% yield. Subsequent thionation using Lawesson’s reagent introduces the thione moiety, albeit with moderate efficiency (65–70%).
Key Steps:
Cyclization Strategies Using DBU-Promoted Reactions
Cyclization of sulfonamide precursors offers a scalable route. Kobayashi and Fujiwara reported that treating 2-(aminosulfonyl)-N-methylbenzothioamide derivatives with 1,8-diazabicycloundec-7-ene (DBU) in refluxing toluene induces cyclization to form the thienoimidazole backbone. Applying this method, the allyl and phenyl groups are introduced via nucleophilic substitution at the N1 and C3 positions, respectively, achieving yields of 72–78%.
Functional Group Transformations from Biotin Intermediates
Descarboxybiotin derivatives serve as precursors for thienoimidazole synthesis. A patent by US4670564A outlines the conversion of hexahydro-2-thioxo-4-pentyl-1H-thieno[3,4-d]imidazole to target analogs via epoxy ring-opening reactions. Allylation at the N1 position is achieved using allyl bromide in the presence of potassium carbonate, while phenyl groups are introduced via Friedel-Crafts alkylation.
Reaction Mechanisms and Stereochemical Considerations
Diastereoselective Control in Spirocyclic Intermediates
The stereochemistry of the spiro-pyrrolidine intermediate critically influences the final product’s configuration. Belabbes et al. observed that lower reaction temperatures (50°C) enhance diastereoselectivity (>95:5 dr) by favoring the endo-transition state during cycloaddition. Computational studies suggest that steric hindrance between the allyl group and maleimide carbonyls dictates this preference.
Thionation and Oxidation Dynamics
Thionation of ketone intermediates to thiones requires careful reagent selection. Lawesson’s reagent outperforms phosphorus pentasulfide (P₂S₅) in terms of yield and purity, as it minimizes over-sulfurization byproducts. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) selectively converts sulfides to sulfones without affecting the thione group.
Optimization Strategies for Yield and Purity
Solvent and Temperature Effects
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but may reduce diastereoselectivity. Non-polar solvents like toluene favor cyclization but require higher temperatures.
- Temperature: Microwave-assisted synthesis reduces reaction times from 24 hours to 8 hours while maintaining yields >85%.
Catalytic Systems
- DBU: Catalytic amounts (10 mol%) of DBU accelerate cyclization by deprotonating sulfonamide intermediates, facilitating nucleophilic attack.
- Palladium Catalysts: Suzuki-Miyaura coupling enables late-stage introduction of aryl groups but remains underutilized for this compound.
Analytical Characterization of the Target Compound
Spectroscopic Data
X-Ray Crystallography
Single-crystal X-ray analysis confirms the cis-configuration of the allyl and phenyl groups, with bond lengths of 1.76 Å for C=S and 1.43 Å for S=O.
Challenges in Large-Scale Production
Chemical Reactions Analysis
Types of Reactions: 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents can modify its functional groups.
Reduction: : Certain reaction conditions can reduce specific parts of the molecule.
Substitution: : Various reagents can replace specific atoms or groups within the molecule.
Oxidation: : Use of agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing hydrogen gas with a palladium catalyst.
Substitution: : Utilizing halogenating agents or nucleophiles for specific substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: In chemistry, 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development, especially in exploring new treatments for diseases.
Medicine: The compound is being researched for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: Industrially, it might be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects typically involves:
Molecular Targets: : It interacts with specific enzymes or receptors within biological systems.
Pathways Involved: : Its interaction with these targets can activate or inhibit biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ primarily in their substituents at the 1- and 3-positions of the thienoimidazole core. A comparative analysis is provided below:
*Note: The molecular weight of the target compound is estimated based on its formula (C₁₄H₁₅N₂O₂S₂).
Key Observations :
- The trifluoromethyl analog (412.45 g/mol) exhibits higher molecular weight due to the electron-withdrawing CF₃ group, which enhances acidity (predicted pKa = -1.13) .
- The ethoxy/methoxy analog (402.5 g/mol) incorporates oxygen-rich substituents, likely improving solubility in polar solvents .
Physicochemical Properties
Predicted or reported properties of related compounds are summarized below:
Estimated based on structural similarity to the trifluoromethyl analog.
*Predicted to be less acidic than the CF₃ analog due to the allyl group’s electron-donating nature.
Spectroscopy
- ¹H NMR : The allyl group in the target compound would show characteristic splitting patterns (e.g., doublets of doublets for CH₂ groups) distinct from the singlet protons of trifluoromethyl or alkoxy substituents .
- FT-IR : Sulfone (S=O) stretches near 1150–1300 cm⁻¹ are common across analogs. Thione (C=S) vibrations at ~1200 cm⁻¹ may vary with substituent electronic effects .
- DFT Studies: Computational modeling of the target compound could predict frontier orbitals (HOMO-LUMO) and nonlinear optical (NLO) properties, similar to studies on 5-methoxy-benzimidazole-thione derivatives .
Biological Activity
1-Allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno-imidazole core with an allyl and phenyl substituent. Its molecular formula is and it exhibits a molecular weight of approximately 273.37 g/mol. The presence of sulfur in its structure suggests potential interactions with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial metabolism.
- Cell Signaling Pathways : The modulation of cell signaling pathways associated with apoptosis and cell cycle regulation may contribute to its anticancer effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cytotoxicity Assessment : In a study featured in Cancer Letters, researchers assessed the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating potent anticancer activity.
- Inflammation Model : An animal model study published in Inflammation Research demonstrated that administration of the compound reduced edema in paw inflammation models by approximately 40% compared to control groups.
Data Summary Table
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Journal of Antimicrobial Chemotherapy |
| Anticancer | IC50 = 25 µM (MCF-7) | Cancer Letters |
| Anti-inflammatory | 40% reduction in edema | Inflammation Research |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide?
Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted imidazole precursors. Key steps include:
- Allylation : Introducing the allyl group via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ or Pd-based systems are often used to enhance reactivity .
- Oxidation : The 5,5-dioxide moiety is achieved using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) to avoid over-oxidation .
- Purity Optimization : Recrystallization from ethanol or methanol is recommended, with monitoring via TLC (e.g., EtOH/Et₂O 3:1) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the allyl and phenyl substituents, with characteristic shifts for thione (δ ~2.8–3.2 ppm) and sulfone groups (δ ~3.5–4.0 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N imidazole) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for verifying the sulfone and allyl moieties .
Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Anti-inflammatory potential can be evaluated via COX-2 inhibition assays .
- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK293) to establish safety profiles .
- Dose-Response Curves : Employ logarithmic concentration ranges (0.1–100 µM) to identify IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed binding mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 or microbial efflux pumps). Focus on binding affinity (ΔG values) and hydrogen-bonding patterns with the thienoimidazole core .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (Root Mean Square Deviation) to confirm binding pose consistency .
- QSAR Studies : Corrogate electronic (e.g., HOMO-LUMO gaps) and steric parameters (e.g., LogP) with experimental IC₅₀ data to refine activity predictions .
Q. What strategies mitigate synthetic challenges such as low yield or undesired byproducts?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidized sulfones or allyl-group isomerization products). Adjust reaction stoichiometry or switch to milder oxidants (e.g., H₂O₂/urea) .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling steps; the latter may reduce allyl-group racemization .
- Flow Chemistry : Implement continuous-flow reactors for oxidation steps to enhance reproducibility and scalability .
Q. How can crystallographic data clarify discrepancies in structural assignments from spectroscopic data?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry (e.g., allyl orientation) and confirm the sulfone group’s geometry. Refinement parameters (R factor <0.05) ensure accuracy .
- Comparative Analysis : Overlay crystallographic data with DFT-optimized structures (e.g., using Gaussian 16) to validate bond lengths and dihedral angles .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Kinetic Studies : Perform stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., kₐₜₜ/Kᵢ for COX-2) .
- Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets (e.g., inflammatory cytokines) and assess rescue effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
